6-Methyl-4-phenyl-2-chromanol
Overview
Description
6-Methyl-4-phenyl-2-chromanol is a chemical compound belonging to the class of chromanols, which are bicyclic heterocycles. This compound is characterized by a chromanol ring structure with a methyl group at the 6th position and a phenyl group at the 4th position. Chromanols are known for their diverse biological activities and are found in various natural products, including vitamin E derivatives.
Mechanism of Action
Target of Action
6-Methyl-4-phenyl-2-chromanol, also known as 2H-1-Benzopyran-2-ol, 3,4-dihydro-6-methyl-4-phenyl-, is an impurity of Tolterodine , an antimuscarinic agent . Antimuscarinic agents are primarily targeted at muscarinic acetylcholine receptors, which play a crucial role in the nervous system.
Biochemical Pathways
Compounds structurally related to it, such as 6-hydroxy-chromanols, are formed by cyclisation of substituted 1,4-benzoquinones . This suggests that it may be involved in similar biochemical pathways.
Pharmacokinetics
It is known to be a solid compound with a melting point of 84-87° c , which may influence its bioavailability.
Action Environment
It is known to be stable at -20° c , suggesting that temperature could be a significant environmental factor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-phenyl-2-chromanol can be achieved through several methods:
Reduction of Dihydrocoumarins: One common method involves the reduction of dihydrocoumarins using aluminum hydrides.
Titanocene-Catalyzed Reduction: Another method involves the titanocene-catalyzed reduction of dihydrocoumarin.
Double Reduction of Coumarins: Coumarins can be reduced twice to form 2-chromanols, which can then be further modified to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
6-Methyl-4-phenyl-2-chromanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different chromanol derivatives with varying degrees of saturation.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the chromanol ring.
Common reagents used in these reactions include aluminum hydrides for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methyl-4-phenyl-2-chromanol has diverse applications in scientific research:
Comparison with Similar Compounds
6-Methyl-4-phenyl-2-chromanol can be compared with other similar compounds, such as:
Tocopherols: These are vitamin E derivatives with similar antioxidant properties.
Tocotrienols: Another class of vitamin E compounds with distinct structural differences and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-methyl-4-phenyl-3,4-dihydro-2H-chromen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-9,13,16-17H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRSOLBFAHJDTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CC2C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459483 | |
Record name | 6-Methyl-4-phenyl-2-chromanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209747-04-6 | |
Record name | 6-Methyl-4-phenylchroman-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209747046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methyl-4-phenyl-2-chromanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-METHYL-4-PHENYLCHROMAN-2-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8U68SF3V5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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